5-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide
Overview
Description
5-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a bromine atom, and an oxadiazole moiety
Scientific Research Applications
5-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: It is used in studies to understand the biological activity of oxadiazole and furan derivatives.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide can undergo various types of chemical reactions:
Substitution reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan and oxadiazole rings.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the furan and oxadiazole rings.
Reduction: Reduced derivatives of the furan and oxadiazole rings.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes, leading to its antimicrobial and anticancer effects.
DNA Interaction: It can interact with DNA, disrupting its function and leading to cell death.
Oxidative Stress: The compound can induce oxidative stress in cells, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[(5-(substituted phenyl)-1,3,4-oxadiazol-2yl)methyl]aniline .
- 1,2,4-oxadiazole derivatives .
Uniqueness
5-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)furan-2-carboxamide is unique due to its specific combination of a furan ring, a bromine atom, and an oxadiazole moiety. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c1-11(2)21(17(22)13-8-9-14(18)23-13)10-15-19-16(20-24-15)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEDJZSOPARSKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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